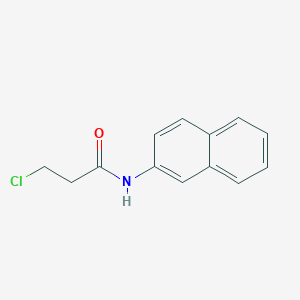

3-chloro-N-(naphthalen-2-yl)propanamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-chloro-N-naphthalen-2-ylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO/c14-8-7-13(16)15-12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9H,7-8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOAYIAPFTTXPSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)NC(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60399280 | |

| Record name | 3-chloro-N-(naphthalen-2-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60399280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183111-59-3 | |

| Record name | 3-chloro-N-(naphthalen-2-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60399280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Chloro N Naphthalen 2 Yl Propanamide and Its Analogues

Overview of Synthetic Strategies for Propanamide Formation

The creation of a propanamide linkage typically involves the acylation of an amine. This can be accomplished through various synthetic routes, from classic reactions to modern catalytic systems.

The most prevalent method for forming N-aryl amides is the reaction between an amine and an acylating agent, such as an acyl chloride or anhydride. bath.ac.ukorientjchem.org The reaction of an amine with an acyl chloride, often referred to as N-acylation, is a fundamental and widely used technique. khanacademy.orgresearchgate.net This reaction is frequently conducted under Schotten-Baumann conditions, which involve an acyl chloride and an amine in the presence of a base to neutralize the hydrogen chloride byproduct. proquest.com

Beyond this classic approach, several other methodologies exist:

Catalytic Amidation: Transition metal catalysts have been employed to couple amines with various substrates. mdpi.com For instance, iron(III) chloride has been shown to catalyze the direct amidation of esters under solvent-free conditions. mdpi.com

Umpolung Amide Synthesis (UmAS): This non-traditional approach reverses the polarity of the reactants. It has been developed for the synthesis of enantiopure amides, although its application to N-aryl amides has been a challenge. nih.gov

Continuous Flow Synthesis: Modern techniques using microreactors allow for the safe and efficient production of intermediates like 3-chloropropionyl chloride and its subsequent amidation in a continuous flow setup, offering shorter reaction times and higher safety profiles. nih.gov

Catalyst-Free Acylation: N-acylation can also be achieved under catalyst-free and solvent-free conditions, presenting an environmentally benign alternative. orientjchem.org

Alternative Reagents: Reagents like LiN(SiMe3)2 (LiHMDS) can serve as a nitrogen source in a solvent-controlled, selective amidation of aroyl chlorides at room temperature. nih.gov Other routes include starting from nitriles via a hypervalent iodine-mediated rearrangement of amidines. mdpi.com

The table below summarizes various amidation techniques.

Table 1: Overview of Amidation Methodologies| Method | Reactants | Key Features | Source(s) |

|---|---|---|---|

| Schotten-Baumann Reaction | Amine + Acyl Chloride | Base (e.g., triethylamine) is used to neutralize HCl byproduct. | proquest.com |

| Catalytic Amidation | Amine + Ester | Uses a Lewis acid catalyst like FeCl₃; can be solvent-free. | mdpi.com |

| Continuous Flow | Amine + Acyl Chloride | Performed in a microreactor; offers short residence times and high efficiency. | nih.gov |

| Catalyst-Free Acylation | Amine + Acyl Anhydride | Environmentally friendly; often performed neat (solvent-free). | orientjchem.org |

| Silyl-Amide Reagent | Acyl Chloride + LiN(SiMe₃)₂ | Acts as a nitrogen source for rapid, room-temperature reactions. | nih.gov |

| Umpolung Synthesis | N-Aryl Hydroxylamine + α-Fluoronitroalkane | Provides a unique route to α-chiral N-aryl amides. | nih.gov |

The targeted synthesis of 3-chloro-N-(naphthalen-2-yl)propanamide relies on two primary precursors: 2-naphthylamine (B18577) and a 3-chloropropanoyl source.

2-Naphthylamine: This aromatic amine is a well-known chemical compound, appearing as a white to reddish solid that can darken on exposure to air. nih.gov It serves as the nucleophilic component in the amidation reaction. biosynth.com

3-Chloropropionyl Chloride: This acyl chloride is the acylating agent. It is a versatile building block but can be challenging to handle due to its reactivity and tendency to hydrolyze. nih.govgoogle.com A modern and efficient method for its production involves a continuous flow procedure starting from acrylic acid. This process includes the formation of the acid chloride followed by a 1,4-addition of hydrogen chloride, achieving high conversion rates in short timeframes at mild temperatures and pressures. nih.govresearchgate.net

The selection of these reactants is based on the straightforward and well-established chemistry of N-acylation, which provides a direct route to the desired amide product.

Targeted Synthesis of this compound

The most direct pathway for synthesizing this compound is the nucleophilic acyl substitution reaction between 2-naphthylamine and 3-chloropropionyl chloride.

Optimizing the reaction conditions is crucial for maximizing yield and purity. Based on analogous syntheses of N-aryl amides, several parameters can be adjusted. proquest.comresearchgate.net

Solvent: Aprotic solvents are typically used. Dichloromethane (B109758) is a common choice for Schotten-Baumann reactions. proquest.com Other solvents like dioxane have been used in amidation reactions with silyl-amide reagents. nih.gov

Base: A base is required to scavenge the HCl produced. Triethylamine (B128534) is frequently used in reactions involving acyl chlorides and amines. proquest.com The choice and amount of base can be critical; for example, in some systems, an excess of a strong base like LiHMDS can influence whether the reaction stops at the primary amide or proceeds to an imide. nih.gov

Temperature: Many N-acylation reactions can be performed at room temperature or slightly below (0-5 °C), particularly during the addition of the highly reactive acyl chloride. mdpi.com

Catalysis: While the reaction between an amine and an acyl chloride is often rapid and uncatalyzed, catalyst-free conditions have been shown to be effective and environmentally friendly. orientjchem.org For less reactive starting materials like esters, a catalyst such as FeCl₃ may be necessary. mdpi.com

The table below outlines potential conditions for the synthesis, drawn from methodologies for similar compounds.

Table 2: Potential Reaction Conditions for the Synthesis of this compound| Parameter | Condition | Rationale / Example | Source(s) |

|---|---|---|---|

| Reactant 1 | 2-Naphthylamine | The amine nucleophile. | researchgate.net |

| Reactant 2 | 3-Chloropropionyl Chloride | The acylating agent. | nih.gov |

| Solvent | Dichloromethane (DCM) | Common solvent for Schotten-Baumann reactions. | proquest.com |

| Base | Triethylamine (Et₃N) | Acts as an HCl scavenger to drive the reaction forward. | proquest.com |

| Temperature | 0 °C to Room Temperature | Standard conditions for controlling reactivity of acyl chlorides. | mdpi.com |

| Workup | Acid/Base Washes | Used to remove unreacted starting materials and the amine hydrochloride salt. | proquest.com |

Stereochemistry, the three-dimensional arrangement of atoms, is a critical aspect of chemical synthesis, particularly in the development of pharmaceuticals. rijournals.combyjus.com The parent structure of this compound does not possess a chiral center on the propanamide backbone. The carbon atoms are sp³ hybridized but none are attached to four different substituents.

However, stereochemistry would become a significant factor if analogues were synthesized with a substituent at the C-2 position of the propanoyl group, as is common in many pharmacologically active molecules. proquest.com In such cases, a chiral center would be created, leading to the possibility of enantiomers. Achieving stereochemical control is a major challenge in organic synthesis. rijournals.com

Strategies to control stereochemistry in the synthesis of chiral analogues could include:

Asymmetric Synthesis: Using chiral catalysts or auxiliaries to favor the formation of one enantiomer over the other. rijournals.com

Chiral Precursors: Starting with an enantiomerically pure precursor, such as a chiral derivative of propanoic acid.

Enantiomeric Separation: Synthesizing the compound as a racemic mixture and then separating the enantiomers using techniques like chiral column chromatography. rsc.org

Preparation of Structurally Related N-Arylpropanamide Derivatives

The synthetic methodologies described can be readily adapted to produce a wide array of structurally related N-arylpropanamide derivatives. This is often done to explore structure-activity relationships in drug discovery programs. researchgate.netresearchgate.net

A relevant example is the synthesis of (±)-N-(3-chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide. This compound was prepared by reacting 2-(3-chlorophenyl)ethan-1-amine with (±)-2-(6-methoxynaphthalen-2-yl)propanoyl chloride (a derivative of Naproxen) in dichloromethane with triethylamine as the base. The reaction proceeded smoothly at room temperature, yielding the final product after purification. proquest.com

Similarly, the synthesis of N-aryl 2-chloroacetamides, which are close structural analogues, is typically achieved through the chloroacetylation of the corresponding aryl amine with chloroacetyl chloride. researchgate.netekb.eg These reactions demonstrate the versatility of the N-acylation reaction for generating diverse libraries of amide compounds.

The table below presents examples of related N-aryl amide derivatives and their synthetic precursors.

Table 3: Examples of Structurally Related N-Aryl Amide Derivatives| Compound Name | Amine Precursor | Acyl Chloride Precursor | Source(s) |

|---|---|---|---|

| (±)-N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide | 2-(3-Chlorophenyl)ethan-1-amine | (±)-2-(6-Methoxynaphthalen-2-yl)propanoyl chloride | proquest.com |

| N-Aryl 2-chloroacetamides | Various Substituted Anilines | Chloroacetyl chloride | researchgate.net |

| Beclamide (N-Benzyl-3-chloropropanamide) | Benzylamine | 3-Chloropropionyl chloride | nih.gov |

| N-Substituted propanamides of 1,3,4-oxadiazole | Substituted anilines | Propanoyl chloride derivatives | researchgate.net |

Synthetic Routes to Naphthalene (B1677914) Ring-Substituted Analogues

The introduction of substituents onto the naphthalene ring of this compound analogues is typically achieved by starting with an appropriately substituted naphthylamine. The general synthetic approach involves the acylation of the substituted naphthalen-2-amine with 3-chloropropanoyl chloride.

A representative synthesis of a naphthalene ring-substituted analogue is the preparation of (±)-N-(3-chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide. mdpi.com In this multi-step synthesis, the substituted naphthalen-2-yl moiety is derived from (±)-naproxen, which already contains a methoxy (B1213986) group on the naphthalene ring. mdpi.com The synthesis proceeds by converting (±)-2-(6-methoxynaphthalen-2-yl)propanoic acid into its corresponding acid chloride, (±)-2-(6-methoxynaphthalen-2-yl)propanoyl chloride. mdpi.com This activated intermediate is then reacted with a substituted amine, in this case, 2-(3-chlorophenyl)ethan-1-amine, in the presence of a base like triethylamine in a solvent such as dichloromethane to yield the final amide product. mdpi.com

This methodology can be adapted to produce a variety of naphthalene ring-substituted analogues by using different substituted naphthalen-2-amines as starting materials. The synthesis of various ring-substituted naphthalene-1-carboxanilides has also been reported, employing either a two-step process via a 1-naphthoyl chloride intermediate or a one-pot microwave-assisted synthesis. nih.gov These methods can be conceptually applied to the synthesis of N-(naphthalen-2-yl)propanamide analogues.

Table 1: Examples of Naphthalene Ring-Substituted Analogues and their Synthetic Approach

| Compound Name | Starting Materials | Key Reaction Type | Reference |

|---|---|---|---|

| (±)-N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide | (±)-2-(6-methoxynaphthalen-2-yl)propanoyl chloride, 2-(3-chlorophenyl)ethan-1-amine | Amide coupling | mdpi.com |

Modifications of the Propanamide Side Chain

Modifications to the propanamide side chain of this compound can introduce new functional groups and alter the compound's properties. A common strategy involves the nucleophilic substitution of the chlorine atom at the 3-position of the propanamide chain.

Research on the synthesis of novel N-(naphthalen-1-yl)propanamide derivatives demonstrates this approach. tandfonline.com In this work, 2-chloro-N-(naphthalen-1-yl)propanamide was synthesized by reacting naphthalen-1-amine with 2-chloropropionyl chloride. tandfonline.com This chlorinated intermediate was then reacted with various sulfur-based nucleophiles, such as 2-mercapto aryl derivatives and dithiocarbamate (B8719985) salts, in the presence of a base like potassium carbonate in a solvent like acetone. tandfonline.comtandfonline.com This resulted in the displacement of the chlorine atom and the formation of new thioether or dithiocarbamate linkages. tandfonline.comtandfonline.com

This method allows for the introduction of a wide array of substituents onto the propanamide side chain. The choice of nucleophile determines the resulting functional group. For instance, using different mercaptans can lead to a library of compounds with varying aryl or heterocyclic thio-substituents.

Table 2: Examples of Propanamide Side Chain Modifications

| Starting Compound | Reagent | Resulting Functional Group | Reference |

|---|---|---|---|

| 2-Chloro-N-(naphthalen-1-yl)propanamide | 2-Mercapto aryl derivatives | Thioether | tandfonline.comtandfonline.com |

Introduction of Diverse Halogen Substituents

The introduction of different halogen atoms (e.g., fluorine, bromine, iodine) in place of the chlorine atom in this compound can be achieved by employing the corresponding 3-halopropanoyl halide in the initial acylation step. The general synthetic route remains the same: the reaction of naphthalen-2-amine with a 3-halopropanoyl halide.

For example, to synthesize 3-bromo-N-(naphthalen-2-yl)propanamide, one would react naphthalen-2-amine with 3-bromopropanoyl bromide or 3-bromopropanoyl chloride. Similarly, the synthesis of 3-fluoro-N-(naphthalen-2-yl)propanamide would utilize 3-fluoropropanoyl fluoride (B91410) or 3-fluoropropanoyl chloride. The synthesis of the iodo-analogue would involve the use of 3-iodopropanoyl iodide or a more stable derivative.

The general procedure for the synthesis of 2-chloro-N-(naphthalen-1-yl)propanamide derivatives involves the dropwise addition of 2-chloropropionyl chloride to a solution of naphthalen-1-amine and triethylamine in a suitable solvent like tetrahydrofuran (B95107) (THF) at a reduced temperature (0-5 °C). tandfonline.com This reaction is a standard amide bond formation and can be generalized for other halo-acyl halides.

Table 3: General Synthetic Approach for Diverse Halogen Substituents

| Target Compound | Key Reagents | Reaction Type |

|---|---|---|

| 3-Fluoro-N-(naphthalen-2-yl)propanamide | Naphthalen-2-amine, 3-Fluoropropanoyl halide | Acylation |

| 3-Bromo-N-(naphthalen-2-yl)propanamide | Naphthalen-2-amine, 3-Bromopropanoyl halide | Acylation |

Structure Activity Relationship Sar Elucidation for 3 Chloro N Naphthalen 2 Yl Propanamide Analogues

Impact of Naphthalene (B1677914) Ring Substitutions on Bioactivity

The naphthalene moiety is a cornerstone of the molecular architecture, and its substitution pattern significantly modulates the biological profile of these compounds.

Positional Isomer Effects (e.g., Naphthalen-1-yl vs. Naphthalen-2-yl)

The point of attachment of the propanamide group to the naphthalene ring, whether at the 1- or 2-position, has a profound effect on the compound's activity. For instance, in the context of herbicidal activity, N,N-diethyl-2-(1-naphthyloxy)propanamide, known as napropamide, demonstrates that the 1-naphthyloxy linkage is crucial for its function in controlling annual grasses and broadleaf weeds galchimia.com. Conversely, studies on related acetamide (B32628) derivatives have highlighted the N-(naphthalen-2-yl) moiety in compounds exhibiting potent antiproliferative activity against human cancer cell lines nih.gov. Specifically, N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide was identified as a highly active agent against nasopharyngeal carcinoma nih.gov. This suggests that for different biological targets, the optimal positioning of the side chain on the naphthalene ring varies. The distinct steric and electronic environments of the 1- and 2-positions of the naphthalene ring likely dictate the binding affinity and orientation within the active site of their respective biological targets.

Influence of Additional Substituents on the Naphthalene Ring

The introduction of further substituents onto the naphthalene ring system can fine-tune the biological activity. In a series of ring-substituted naphthalene-1-carboxanilides, the nature and position of substituents were found to influence their antimycobacterial properties researchgate.net. Although not propanamides, these findings offer valuable insights into how substituents on the naphthalene ring can impact bioactivity. The lipophilicity and electronic properties of the substituents play a crucial role. For example, in a related series of naphthalimide–thiourea (B124793) derivatives, specific substitutions on the naphthalimide ring led to potent antibacterial activity against multidrug-resistant Staphylococcus aureus and Mycobacterium tuberculosis rsc.org. These studies underscore the principle that modifications to the naphthalene ring system are a valid strategy for optimizing the biological efficacy of this class of compounds.

Significance of the Propanamide Chain Modifications

Alterations to the propanamide side chain, including its length, saturation, and substitution, are pivotal in determining the biological activity of the parent compound.

Effects of Chain Length and Saturation

The length and degree of saturation of the acyl chain can significantly impact the biological activity of N-aryl amides. While specific studies on varying the propanamide chain length in N-naphthalenyl derivatives are limited, research on antimicrobial peptides has shown that chain length affects the structure and stability, which in turn influences their interaction with biological membranes nih.gov. For instance, in a series of propenamide and propanamide derivatives, the saturation of the chain was a key differentiating factor in their anticholinesterase and antioxidant activities nih.gov. The introduction of a double bond (propenamide) versus a single bond (propanamide) alters the conformational flexibility and electronic distribution of the molecule, which can lead to differential interactions with biological targets.

Role of Alpha- and Beta-Substitutions on the Propanamide Moiety

Substitutions at the alpha and beta positions of the propanamide chain introduce steric and electronic changes that can dramatically alter bioactivity. In a study of N-(naphthalen-1-yl)propanamide derivatives, the introduction of various thio-substituents at the 2-position (alpha-position) of the propanamide chain resulted in compounds with significant antimicrobial and antifungal activities researchgate.net. For example, compounds such as 2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(naphthalen-1-yl)propanamide and N-(naphthalen-1-yl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]propanamide demonstrated notable anti-gram-positive bacterial activity researchgate.net. This indicates that the alpha-position is a key site for modification to enhance antimicrobial potency.

Contribution of the Chlorine Atom to Biological Efficacy

The presence of a chlorine atom on the propanamide side chain is a significant determinant of the molecule's biological activity. Halogen atoms, such as chlorine, can influence a compound's lipophilicity, metabolic stability, and ability to form halogen bonds, all of which can enhance binding to a biological target.

The following table summarizes the key structure-activity relationships discussed:

| Molecular Feature | Modification | Impact on Bioactivity |

| Naphthalene Ring | Positional Isomer (1-yl vs. 2-yl) | Varies with biological target; 1-naphthyloxy for herbicidal, N-(naphthalen-2-yl) for some anticancer activities. |

| Additional Substituents | Can enhance activity; lipophilicity and electronic effects are important. | |

| Propanamide Chain | Chain Length/Saturation | Alters conformational flexibility and can modulate activity. |

| Alpha-Substitution | A key site for modification to enhance antimicrobial properties. | |

| Chlorine Atom | Presence on Acyl Chain | Can increase lipophilicity, metabolic stability, and facilitate target binding, contributing to antifungal activity. |

Electronic and Steric Effects of Halogenation

The introduction of a halogen atom, such as chlorine, at the 3-position of the propanamide side chain is a critical determinant of the molecule's biological profile. This substitution imparts both electronic and steric effects that can modulate binding affinity and intrinsic activity.

Steric Effects: The size of the halogen atom (its van der Waals radius) plays a crucial role in how the molecule fits into a binding pocket. The chloro group introduces a moderate steric bulk. This can be advantageous, promoting a specific, favorable conformation for binding, or detrimental, causing steric clashes that hinder interaction. The optimal size of the substituent at this position is highly dependent on the topology of the biological target.

Research on related N-acylsulfonamides has shown that both R1 and R2 substituents simultaneously affect their metabolic stability, a factor that can be influenced by steric and electronic properties. mdpi.com

Comparative SAR with Other Halogenated Analogues

The nature of the halogen atom significantly influences both lipophilicity and the potential for halogen bonding, a non-covalent interaction between a halogen atom and a Lewis base. The trend in electronegativity (F > Cl > Br) and polarizability (Br > Cl > F) suggests that each halogen will impart unique properties to the molecule.

| Analogue | Halogen | van der Waals Radius (Å) | Electronegativity (Pauling Scale) | Potential Impact on Activity |

| 3-fluoro-N-(naphthalen-2-yl)propanamide | Fluorine | 1.47 | 3.98 | May form strong hydrogen bonds; less lipophilic. |

| 3-chloro-N-(naphthalen-2-yl)propanamide | Chlorine | 1.75 | 3.16 | Moderate lipophilicity; potential for halogen bonding. |

| 3-bromo-N-(naphthalen-2-yl)propanamide | Bromine | 1.85 | 2.96 | Increased lipophilicity; strong halogen bond donor. |

This table presents a hypothetical comparison based on established principles of medicinal chemistry, as direct experimental data for this specific series is limited.

Studies on other chemical series, such as halogenated 2-arylindolyl-3-oxocarboxamides, have demonstrated that the choice of halogen can fine-tune receptor affinity. For example, iodinated and fluorinated analogues have shown high affinity for the peripheral benzodiazepine (B76468) receptor. nih.gov Similarly, in a series of 1-(2-chloroacyl)ureas, variations in halogen substitution led to significant differences in biological potency.

Conformational Analysis and its Implications for SAR

The molecule possesses several rotatable bonds, including the C-C bonds in the propanamide chain and the amide C-N bond. The torsion angles around these bonds dictate the spatial orientation of the naphthalene ring relative to the chloro-propanamide moiety.

Key Conformational Features:

Amide Bond Conformation: The amide bond can exist in either a cis or trans conformation. The trans conformation is generally more stable due to reduced steric hindrance.

Side Chain Flexibility: The flexibility of the 3-chloropropanamide side chain allows it to explore various conformational states. The presence of the chlorine atom can influence the preferred dihedral angles due to steric and electronic effects.

Orientation of the Naphthalene Ring: The orientation of the bulky naphthalene ring relative to the rest of the molecule is critical for interactions with aromatic residues in a binding pocket.

Computational modeling and spectroscopic techniques, such as NMR, can provide insights into the preferred conformations. For instance, studies on the complex propanamide derivative taranabant (B1681927) revealed a significant degree of rigidity in its backbone, which was crucial for its high affinity to the CB1 receptor. nih.gov It is plausible that a similar pre-organization into a bioactive conformation is important for the activity of this compound. A strong hydrogen bond between the amide NH and a receptor residue was identified as a key interaction for taranabant, highlighting the importance of the amide group's presentation. nih.gov

The interplay between the electronic and steric effects of the halogen and the conformational preferences of the molecule ultimately dictates the structure-activity relationship. A comprehensive understanding of these factors is essential for the future design of more effective analogues based on the this compound scaffold.

Pharmacokinetic and Metabolic Profile Analysis of N Arylpropanamide Derivatives

Absorption and Distribution Dynamics in Biological Systems

The absorption and distribution of 3-chloro-N-(naphthalen-2-yl)propanamide are predicted to be influenced by its physicochemical properties. The naphthalene (B1677914) group imparts significant lipophilicity, which would generally favor absorption across biological membranes via passive diffusion. The molecular weight and the presence of hydrogen bond acceptors and donors are within the ranges typically associated with good oral bioavailability, as suggested by predictive models for drug-likeness. ijpsjournal.com

Once absorbed, the compound is expected to bind to plasma proteins, a common characteristic of lipophilic molecules. The extent of this binding would influence its volume of distribution. Naphthalene derivatives have been shown to be substrates for P-glycoprotein, an efflux transporter, which could impact their net cellular uptake and distribution into tissues. walshmedicalmedia.com The distribution pattern is likely to favor tissues with higher lipid content. Some naphthalene derivatives have shown localization in specific organs, which could also be a possibility for this compound. nih.gov

Table 5.1: Predicted Physicochemical Properties and their Influence on Absorption and Distribution

| Property | Predicted Characteristic | Influence on Pharmacokinetics |

| Lipophilicity | High (due to naphthalene ring) | Favors passive diffusion across membranes, potentially leading to good absorption. |

| Molecular Weight | Moderate | Generally within the range for oral bioavailability. |

| Hydrogen Bonding | Presence of N-H and C=O groups | Can influence solubility and interactions with transporters. |

| Plasma Protein Binding | Expected to be significant | Will affect the free fraction of the compound available for distribution and clearance. |

| P-glycoprotein Interaction | Possible substrate | Could limit net absorption and tissue penetration. walshmedicalmedia.com |

Biotransformation Pathways and Metabolite Identification

The biotransformation of this compound is anticipated to proceed through well-established Phase I and Phase II metabolic reactions, primarily occurring in the liver.

Phase I metabolism will likely involve oxidation, reduction, and hydrolysis reactions catalyzed by various enzyme systems, most notably the cytochrome P450 (CYP450) superfamily.

Hydroxylation of the Naphthalene Ring: The naphthalene moiety is a prime target for oxidation by CYP450 enzymes. walshmedicalmedia.com This can lead to the formation of various hydroxylated metabolites (naphthols) at different positions on the aromatic rings. These hydroxylated metabolites can be further oxidized to form diols and quinones.

Amide Hydrolysis: The amide bond is susceptible to hydrolysis by amidases, which would cleave the molecule into 3-chloropropanoic acid and 2-naphthylamine (B18577). The latter is a known metabolite of other naphthalene-containing compounds.

Dehalogenation of the Propyl Chain: The chlorine atom on the propanamide side chain can be removed through reductive or oxidative dehalogenation. Enzymatic dehalogenation has been observed for similar chlorinated compounds. nih.gov

N-Dealkylation is not applicable as there are no alkyl groups on the nitrogen atom.

The metabolites generated during Phase I, particularly those with newly introduced hydroxyl or amine groups, are expected to undergo Phase II conjugation reactions to increase their water solubility and facilitate excretion.

Glucuronidation: The hydroxylated naphthalene metabolites are likely substrates for UDP-glucuronosyltransferases (UGTs), leading to the formation of glucuronide conjugates. medchemexpress.com

Sulfation: Sulfotransferases (SULTs) can also conjugate with the hydroxyl groups on the naphthalene ring to form sulfate (B86663) esters.

Glutathione (B108866) Conjugation: The chloro-group on the propanamide side chain, or reactive intermediates formed from the naphthalene ring (like epoxides), can be conjugated with glutathione (GSH) by glutathione S-transferases (GSTs). This is a common detoxification pathway for halogenated compounds and reactive electrophiles. nih.govnih.gov

The metabolic activation of the naphthalene ring is a significant consideration. The formation of naphthalene epoxides during CYP450-mediated oxidation is a known pathway that can lead to reactive intermediates. nih.gov These epoxides can bind covalently to cellular macromolecules, including proteins and DNA, which is a mechanism of toxicity for naphthalene itself. Similarly, the hydrolysis product, 2-naphthylamine, is a known carcinogen, suggesting that amide bond cleavage could lead to the formation of a toxic metabolite.

Table 5.2: Predicted Major Metabolic Pathways and Metabolites

| Phase | Reaction | Predicted Metabolites | Potential for Activity/Reactivity |

| Phase I | Naphthalene Ring Hydroxylation | Hydroxy-naphthalen-yl-propanamides | May retain or have altered biological activity. |

| Phase I | Amide Hydrolysis | 3-Chloropropanoic acid, 2-Naphthylamine | 2-Naphthylamine is a known toxic metabolite. |

| Phase I | Dehalogenation | N-(naphthalen-2-yl)propanamide | Altered biological activity. |

| Phase II | Glucuronidation | Glucuronide conjugates of hydroxylated metabolites | Generally inactive and readily excreted. medchemexpress.com |

| Phase II | Sulfation | Sulfate conjugates of hydroxylated metabolites | Generally inactive and readily excreted. |

| Phase II | Glutathione Conjugation | Glutathione conjugates | Detoxification pathway, metabolites are typically inactive. nih.gov |

| Reactive Metabolites | Epoxidation of Naphthalene Ring | Naphthalene epoxide intermediates | Potential for covalent binding and toxicity. nih.gov |

Elimination Kinetics and Routes of Excretion

The elimination of this compound and its metabolites is expected to occur primarily through the renal and biliary routes. The water-soluble Phase II conjugates (glucuronides and sulfates) will be readily excreted in the urine. Metabolites conjugated with glutathione may be further processed to mercapturic acids before renal excretion. nih.gov

Given the lipophilicity of the parent compound, some degree of biliary excretion is also anticipated. This could potentially lead to enterohepatic recirculation, where the compound or its metabolites are excreted in the bile, reabsorbed in the intestine, and returned to the systemic circulation, which could prolong the elimination half-life. The half-life of related compounds can vary significantly based on the rate and extent of metabolism. springermedizin.de

In Vitro and In Vivo Pharmacokinetic Modeling Approaches

To experimentally determine the pharmacokinetic profile of this compound, a combination of in vitro and in vivo models would be employed.

In Vitro Models:

Liver Microsomes and Hepatocytes: Incubating the compound with liver microsomes or hepatocytes from different species (including human) would provide data on metabolic stability, identify the major metabolites, and help elucidate the specific CYP450 enzymes involved in its metabolism. pharmaron.comadmescope.com

Caco-2 Cell Monolayers: This model can be used to predict intestinal permeability and assess whether the compound is a substrate for efflux transporters like P-glycoprotein.

In Vivo Models:

Animal Studies: Administration of the compound to laboratory animals (e.g., rats, mice) would allow for the determination of key pharmacokinetic parameters such as bioavailability, clearance, volume of distribution, and elimination half-life. Plasma, urine, and feces would be collected to quantify the parent compound and its metabolites. mdpi.com

Physiologically Based Pharmacokinetic (PBPK) Modeling: Data from in vitro and in vivo studies can be integrated into PBPK models. These models mathematically describe the ADME processes in the body and can be used to simulate drug concentrations in various tissues and to extrapolate pharmacokinetic data from animals to humans. nih.govnih.gov

Table 5.3: Common Models for Pharmacokinetic Evaluation

| Model Type | Specific Model | Information Gained |

| In Vitro | Liver Microsomes/Hepatocytes | Metabolic stability, metabolite identification, enzyme kinetics. pharmaron.comadmescope.com |

| In Vitro | Caco-2 Cells | Intestinal permeability, efflux transporter interactions. |

| In Vivo | Rodent (Rat/Mouse) Studies | Bioavailability, clearance, volume of distribution, half-life, excretion pathways. mdpi.com |

| In Silico | PBPK Modeling | Prediction of human pharmacokinetics, dose-response relationships. nih.govnih.gov |

Toxicological Assessment and Safety Considerations for Halogenated Propanamides

In Vitro and In Vivo Toxicity Screening Methodologies

A variety of in vitro and in vivo methods are standardly employed to screen for the potential toxicity of chemical compounds.

In Vitro Screening:

Initial toxicity screening often involves in vitro assays using cell cultures to assess cytotoxicity, which is the ability of a substance to kill cells. A common method is the neutral red uptake assay, where the dye accumulates in the lysosomes of living cells; a reduction in dye uptake indicates cell death. orst.edu Morphological cytotoxicity assays, which visually assess changes in cell structure, are also used as a preliminary screening tool. orst.edu For more specific endpoints, in vitro toxicogenomics can be employed to analyze changes in gene expression in response to chemical exposure, providing insights into potential mechanisms of toxicity. nih.gov For instance, microarray analysis using rat primary hepatocytes has been used to study the hepatotoxicity of naphthalene (B1677914) and its derivatives. nih.gov

In Vivo Screening:

In vivo studies in animal models are crucial for understanding the systemic effects of a compound. These studies typically involve administering the substance to animals, such as rats or mice, and observing for a range of toxicological endpoints. orst.edu Acute toxicity studies determine the lethal dose (LD50) from a single high dose, while subchronic and chronic studies involve repeated lower doses over an extended period to assess long-term health effects. frontiersin.org For naphthalene, oral LD50 values in rats range from 2200 to 2600 mg/kg, while in mice, the oral LD50 is significantly lower, at 533 mg/kg for males and 710 mg/kg for females. orst.edu

Genotoxicity and Mutagenicity Evaluations (e.g., Ames Test)

Genotoxicity refers to the ability of a chemical to damage genetic material (DNA and chromosomes), which can potentially lead to cancer.

The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical by measuring its ability to induce mutations in different strains of the bacterium Salmonella typhimurium. who.int Studies on chlorinated propanones, which share a structural feature with 3-chloro-N-(naphthalen-2-yl)propanamide, have shown positive results in the Ames test, indicating mutagenic activity. epa.gov For example, 1,1,3-trichloropropanone and 1,3-dichloropropanone were found to be mutagenic in Salmonella typhimurium strain TA100. nih.govepa.gov

Other in vitro genotoxicity assays include the sister chromatid exchange (SCE) assay in Chinese hamster ovary (CHO) cells. Reaction products of chlorine with L-tryptophan, which can form chlorinated organic compounds, were shown to increase the frequency of SCEs. nih.gov

In vivo genotoxicity is often assessed using the micronucleus test, which detects damage to chromosomes. In a study on chlorinated propanones, 1,3-dichloropropanone and 1,1,3-trichloropropanone induced a clastogenic effect (chromosome breakage) in the peripheral blood erythrocytes of newt larvae. epa.gov

Regarding the naphthalene moiety, studies on naphthalene and its metabolites have shown evidence of genotoxicity. Naphthalene, 1-naphthol, and 2-naphthol (B1666908) have been shown to induce DNA fragmentation in human lymphocytes in culture. nih.govresearchgate.netscilit.com Specifically, 2-naphthol was found to be the most potent inducer of DNA damage among the three. researchgate.netscilit.com

Organ-Specific Toxicity Investigations (e.g., Hepatotoxicity)

Based on the toxicological profiles of its constituent parts, this compound may pose a risk of toxicity to specific organs, particularly the liver and respiratory tract.

Hepatotoxicity (Liver Toxicity):

Naphthalene and its metabolites are known to cause liver injury. nih.gov In vitro studies using rat primary hepatocytes have shown that naphthalene derivatives can induce oxidative stress, a key mechanism of liver damage. nih.gov A study on a structurally related compound, naphthalen-2-yl 3,5-dinitrobenzoate (B1224709), suggested a potential for very mild liver toxicity at repeated high doses, as indicated by elevated levels of alkaline phosphatase (ALP), a liver enzyme. frontiersin.org The hydrolysis of this ester in the body could release 2-naphthol, which has a known oral LD50 of 1960 mg/kg in rats. frontiersin.org

Respiratory Toxicity:

The respiratory tract, particularly the non-ciliated bronchiolar epithelial cells (Clara cells), is a primary target for naphthalene-induced toxicity. orst.educdc.gov Inhalation of naphthalene can lead to inflammation and metaplasia of the nasal epithelium in rodents. cdc.gov

Immunomodulatory Effects and Allergic Reactions

There is limited direct evidence on the immunomodulatory effects of this compound. However, some related compounds have been shown to have immunomodulatory properties. For instance, certain synthetic polypeptides have demonstrated the ability to augment the antibody response in mice. nih.gov Bioactive compounds found in various plants, such as flavonoids and triterpenoids, are known to have immunomodulatory effects by influencing signaling pathways involved in inflammation and immunity. nih.gov Naphthalene exposure has been associated with lymphoid depletion of the thymus in rats, suggesting a potential for immunosuppressive effects. health.state.mn.us

Allergic reactions, such as skin sensitization, have been considered for related compounds. Naphthalene itself was not found to be a skin sensitizer (B1316253) in guinea pigs. orst.edu

Considerations for Reproductive and Developmental Toxicology (Teratogenicity)

The potential for reproductive and developmental toxicity of this compound is a significant consideration.

Studies on naphthalene have shown some evidence of developmental effects at high doses. In pregnant rats, oral administration of high doses of naphthalene resulted in maternal toxicity, including neurological signs. health.state.mn.us However, no adverse reproductive effects were observed in pregnant rabbits fed naphthalene. orst.edu A study on naphthalen-2-yl 3,5-dinitrobenzoate found no evidence of teratogenic effects in rats, suggesting it is safe for pregnancy at the tested doses. frontiersin.org

The lack of comprehensive two-generation reproductive toxicity studies for naphthalene has been identified as a data gap. health.state.mn.us Given the presence of the naphthalene moiety, a thorough evaluation of the reproductive and developmental toxicity of this compound would be necessary for a complete risk assessment.

Mechanistic Understanding of Observed Toxicities

The potential toxicity of this compound is likely driven by the combined effects of its chlorinated propanamide and naphthalene components.

Metabolic Activation and Oxidative Stress:

A key mechanism underlying the toxicity of many aromatic hydrocarbons, including naphthalene, is metabolic activation by cytochrome P450 enzymes to reactive intermediates. nih.gov These reactive metabolites can deplete cellular antioxidants like glutathione (B108866), leading to oxidative stress and cellular damage. The hepatotoxicity and respiratory toxicity of naphthalene are strongly linked to this mechanism. nih.govnih.gov

Genotoxicity Mechanisms:

The genotoxicity of chlorinated propanones is thought to be related to their ability to act as electrophiles and react with DNA. epa.gov The presence of chlorine atoms can increase the reactivity of the molecule. For naphthalene and its metabolites, DNA damage appears to be a significant contributor to their genotoxic potential. nih.govresearchgate.netscilit.com

The following table summarizes the key toxicological findings for compounds structurally related to this compound.

| Toxicological Endpoint | Related Compound(s) | Key Findings | Citation(s) |

| Genotoxicity (Ames Test) | Chlorinated Propanones | Mutagenic in S. typhimurium TA100. | nih.govepa.gov |

| Genotoxicity (In Vivo) | Chlorinated Propanones | Clastogenic effects observed in newt micronucleus test. | epa.gov |

| Genotoxicity (In Vitro) | Naphthalene, 1-Naphthol, 2-Naphthol | Induced DNA fragmentation in human lymphocytes. | nih.govresearchgate.netscilit.com |

| Hepatotoxicity | Naphthalene and derivatives | Induction of oxidative stress in rat hepatocytes. | nih.gov |

| Reproductive/Developmental | Naphthalene | Maternal toxicity at high doses in rats; no effects in rabbits. | orst.eduhealth.state.mn.us |

| Reproductive/Developmental | Naphthalen-2-yl 3,5-dinitrobenzoate | No teratogenic effects observed in rats. | frontiersin.org |

In Silico Approaches and Computational Modeling for 3 Chloro N Naphthalen 2 Yl Propanamide Research

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interaction between a ligand, such as 3-chloro-N-(naphthalen-2-yl)propanamide, and a biological target, typically a protein or enzyme.

The initial step in molecular docking involves the prediction of how this compound might bind to the active site of a target protein. This is achieved by sampling a large number of possible conformations of the ligand within the binding pocket of the receptor and scoring them based on a force field. The resulting binding affinity, often expressed in kcal/mol, provides a quantitative estimate of the strength of the interaction.

While specific docking studies on this compound are not extensively available in public literature, studies on analogous naphthalene (B1677914) derivatives have demonstrated the utility of this approach. For instance, various naphthalene-based chalcone (B49325) and sulfonamide derivatives have been docked against cancer-related targets like tubulin and vascular endothelial growth factor receptor 2 (VEGFR-2). ajgreenchem.comnih.govnih.gov These studies have successfully predicted binding modes and have shown a correlation between the calculated binding affinities and the experimentally determined biological activities. For this compound, a similar approach would be invaluable in identifying potential protein targets and hypothesizing its mechanism of action.

A hypothetical docking study of this compound against a kinase domain, a common target for cancer therapeutics, might yield results similar to those presented in the table below.

Table 1: Hypothetical Molecular Docking Results for this compound with a Kinase Target

| Parameter | Predicted Value | Interpretation |

| Binding Affinity (kcal/mol) | -8.5 | Indicates a strong and stable binding interaction. |

| Inhibition Constant (Ki, µM) | 0.25 | Suggests potent inhibition of the target enzyme. |

| Ligand Efficiency (LE) | 0.42 | A favorable value indicating efficient binding. |

Beyond predicting binding affinity, molecular docking elucidates the specific molecular interactions that stabilize the ligand-protein complex. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. For this compound, the naphthalene moiety would be expected to engage in hydrophobic and pi-pi stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan within the binding pocket. The amide group is a potential hydrogen bond donor and acceptor, while the chloro-substituent can participate in halogen bonding or hydrophobic interactions.

Analysis of docking poses for structurally related N-aryl propanamides and naphthalene derivatives frequently reveals critical interactions with key amino acid residues. researchgate.netnih.gov For example, studies on other enzyme inhibitors with an amide linkage have highlighted the importance of hydrogen bonding with the protein backbone. nih.gov Identifying these key interactions is crucial for understanding the basis of molecular recognition and for designing more potent and selective analogs.

Table 2: Predicted Intermolecular Interactions for this compound in a Hypothetical Kinase Binding Site

| Interacting Residue (Amino Acid) | Interaction Type | Distance (Å) |

| Valine | Hydrophobic Interaction | 3.8 |

| Leucine | Hydrophobic Interaction | 4.1 |

| Phenylalanine | π-π Stacking | 4.5 |

| Aspartic Acid | Hydrogen Bond (with amide N-H) | 2.9 |

| Lysine | Hydrogen Bond (with carbonyl O) | 3.1 |

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Pharmacophore Modeling

The therapeutic success of a drug candidate is not solely dependent on its biological activity but also on its pharmacokinetic and safety profiles. In silico ADMET prediction and pharmacophore modeling are vital for the early assessment of these properties.

ADMET prediction models utilize the chemical structure of a compound to estimate its pharmacokinetic properties. protheragen.ainih.gov These models are built using large datasets of experimentally determined properties and employ various machine learning algorithms and quantitative structure-property relationship (QSPR) approaches. uniroma1.it For this compound, key parameters such as oral bioavailability, blood-brain barrier penetration, plasma protein binding, and interaction with cytochrome P450 (CYP) enzymes can be predicted.

Computational tools can provide estimations for a range of physicochemical and pharmacokinetic properties. For instance, predictions for N-aryl propanamides and other small molecules have shown good correlation with experimental outcomes. researchgate.netresearchgate.net

Table 3: Predicted Physicochemical and Pharmacokinetic Properties of this compound

| Property | Predicted Value | Significance |

| Molecular Weight | 261.72 g/mol | Compliant with Lipinski's Rule of Five. |

| LogP (Octanol/Water Partition Coefficient) | 3.8 | Indicates good lipophilicity for membrane permeability. |

| Aqueous Solubility | Low | May impact oral absorption. |

| Human Intestinal Absorption | High | Suggests good potential for oral bioavailability. |

| Blood-Brain Barrier (BBB) Permeation | Low | Less likely to cause central nervous system side effects. |

| CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions. |

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. youtube.com A pharmacophore model can be generated based on the structure of a known active ligand bound to its target or from a set of structurally diverse molecules that are active against the same target. nih.gov

For this compound, a pharmacophore model would typically include features such as a hydrophobic group (the naphthalene ring), a hydrogen bond acceptor (the carbonyl oxygen), and a hydrogen bond donor (the amide hydrogen). This model can then be used as a 3D query to screen large virtual compound libraries to identify novel molecules with the desired biological activity. Furthermore, it serves as a valuable guide for the rational design of more potent and selective analogs of this compound by suggesting modifications that would enhance its interaction with the target.

Quantum Chemical Calculations and Spectroscopic Simulations

In the contemporary research landscape, in silico methods, particularly quantum chemical calculations, have become indispensable tools for predicting the properties and behavior of novel chemical entities. For this compound, these computational approaches offer profound insights into its molecular architecture and electronic characteristics, which are pivotal for understanding its potential applications.

Electronic Structure Analysis and Reactivity Prediction

Quantum chemical calculations, primarily employing Density Functional Theory (DFT), provide a detailed picture of the electronic landscape of this compound. These calculations are fundamental to predicting the molecule's stability, reactivity, and intermolecular interactions.

The electronic structure of this compound is characterized by the interplay between the electron-rich naphthalene ring system and the electron-withdrawing propanamide moiety, which is further influenced by the electronegative chlorine atom. The naphthalene group, a polycyclic aromatic hydrocarbon, contributes significantly to the molecule's aromaticity and provides a large surface area for π-π stacking interactions. samipubco.comnih.gov The amide linkage introduces a planar group with a characteristic dipole moment, influencing the molecule's conformation and hydrogen bonding capabilities. nih.govresearchgate.net

A critical aspect of electronic structure analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. samipubco.com A smaller energy gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the ground state. For naphthalene derivatives, the HOMO is typically a π-orbital delocalized over the aromatic system, while the LUMO is a π*-antibonding orbital. samipubco.comnih.gov The presence of the chloro-propanamide substituent is expected to modulate these energy levels.

The reactivity of this compound can be predicted by analyzing its molecular electrostatic potential (MEP) map and considering the properties of its functional groups. The MEP map visually represents the charge distribution on the molecule's surface, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. The oxygen atom of the carbonyl group and the nitrogen atom of the amide group are expected to be nucleophilic centers, while the hydrogen atom of the N-H group is acidic. The chlorine atom on the propyl chain introduces an electrophilic carbon center, making it susceptible to nucleophilic substitution reactions. researchgate.net The chemical reactivity of N-aryl 2-chloroacetamides, which are structurally similar, is often characterized by the facile displacement of the chlorine atom by various nucleophiles. researchgate.net

Table 1: Predicted Electronic Properties of this compound

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -1.2 eV | Reflects the electron-accepting capacity of the molecule. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | A larger gap suggests higher kinetic stability. samipubco.com |

Note: The values in this table are illustrative and based on typical DFT calculations for similar aromatic amides.

Elucidation of Spectroscopic Properties (e.g., NMR, IR, Mass Spectrometry) for Structural Confirmation

Computational simulations of spectroscopic data are invaluable for confirming the structure of newly synthesized compounds like this compound and for interpreting experimental spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT calculations can accurately predict the ¹H and ¹³C NMR chemical shifts. nih.govacs.orgresearchgate.netruc.dknih.gov The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. ruc.dk By simulating the NMR spectra, researchers can assign the observed peaks to specific atoms in the molecule, which is crucial for unambiguous structural elucidation. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the naphthalene ring, the protons of the propanamide chain, and the N-H proton. Similarly, the ¹³C NMR spectrum will display characteristic peaks for the carbon atoms in the naphthalene system, the carbonyl group, and the aliphatic chain.

Table 2: Simulated ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Simulated ¹H Chemical Shift (ppm) | Simulated ¹³C Chemical Shift (ppm) |

|---|---|---|

| Naphthalene Protons | 7.5 - 8.2 | 110 - 135 |

| N-H Proton | ~9.5 | - |

| -CH₂-Cl | 3.8 | ~45 |

| -CH₂-CO- | 2.9 | ~40 |

Note: These are representative chemical shift ranges and are subject to the specific computational method and solvent model used.

Infrared (IR) Spectroscopy: Simulated IR spectra, obtained from frequency calculations at the DFT level, help in assigning the vibrational modes of the molecule. quimicaorganica.orgchemrxiv.orgchemrxiv.orgdocbrown.inforesearchgate.net Key characteristic absorption bands for this compound would include the N-H stretching vibration, the C=O stretching of the amide group, C-N stretching, and the C-Cl stretching, as well as the aromatic C-H and C=C stretching vibrations of the naphthalene ring. docbrown.info Comparing the simulated spectrum with the experimental one aids in confirming the presence of these functional groups.

Table 3: Simulated IR Frequencies for this compound

| Vibrational Mode | Simulated Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|

| N-H Stretch | 3300 - 3400 | Medium |

| Aromatic C-H Stretch | 3050 - 3150 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Weak-Medium |

| C=O Stretch (Amide I) | 1650 - 1680 | Strong |

| N-H Bend (Amide II) | 1530 - 1570 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium |

Note: These frequencies are approximate and can be influenced by intermolecular interactions in the solid state.

Mass Spectrometry (MS): While direct simulation of mass spectra is complex, computational methods can help predict the fragmentation patterns of this compound under electron ionization (EI) or electrospray ionization (ESI). nih.govunl.ptrsc.orgmiamioh.eduacs.org The most common fragmentation pathway for aromatic amides involves the cleavage of the amide bond (N-CO), leading to the formation of an acylium ion and the corresponding amine fragment. nih.govunl.ptrsc.org For this molecule, cleavage of the C-Cl bond is another likely fragmentation pathway.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | 262.08 | Protonated molecule |

| [M]⁺˙ | 261.07 | Molecular ion |

| [C₁₀H₇NHCO]⁺ | 184.07 | Loss of chloromethyl radical |

| [C₁₀H₇NH₂]⁺˙ | 143.07 | Naphthalen-2-amine radical cation |

| [C₁₀H₇]⁺ | 127.05 | Naphthyl cation |

Note: The m/z values are calculated for the most abundant isotopes.

Future Research Directions and Therapeutic Potential

Development of Novel 3-Chloro-N-(naphthalen-2-yl)propanamide Analogues with Enhanced Bioactivity

The development of novel analogues of this compound is a primary focus for enhancing its biological activity. The core structure of the compound, featuring a naphthalene (B1677914) moiety, a propanamide linker, and a reactive chloro group, offers multiple sites for chemical modification. Researchers are exploring the structure-activity relationships (SAR) to design analogues with improved potency, selectivity, and pharmacokinetic profiles.

Key areas of modification include:

Substitution on the Naphthalene Ring: Introducing various substituents (e.g., hydroxyl, methoxy (B1213986), nitro groups) at different positions on the naphthalene ring can significantly influence the compound's interaction with biological targets.

Alterations to the Propanamide Linker: Modifications to the length and composition of the linker can affect the molecule's flexibility and binding affinity.

Replacement of the Chloro Group: Investigating the impact of replacing the chlorine atom with other halogens (e.g., fluorine, bromine) or other functional groups could lead to analogues with different reactivity and metabolic stability.

The following table outlines potential analogue development strategies:

| Modification Site | Potential Substituents/Modifications | Desired Outcome |

| Naphthalene Ring | -OH, -OCH3, -NO2, -NH2 | Enhanced target binding, altered solubility |

| Propanamide Linker | Chain extension/shortening, introduction of heteroatoms | Optimized spatial orientation for target interaction |

| Chloro Group | -F, -Br, -I, -CN, -CF3 | Modified reactivity, improved metabolic stability |

Exploration of Combination Therapies Involving the Compound

Given the potential for this compound to exhibit cytotoxic or other biological activities, its use in combination with existing therapeutic agents is a promising research direction. Combination therapies can offer synergistic effects, reduce individual drug dosages, and overcome drug resistance.

Future studies are anticipated to investigate the compound's efficacy in combination with:

Standard Chemotherapeutic Agents: Combining this compound with established anticancer drugs could enhance tumor cell killing and reduce toxicity.

Targeted Therapies: For instance, if the compound is found to inhibit a specific signaling pathway, combining it with other drugs that target different nodes of the same or parallel pathways could be highly effective. Research on related N-aryl propanamides has shown potential as smoothened (Smo) antagonists, which are key components of the Hedgehog signaling pathway.

Immunotherapies: Investigating the potential of the compound to modulate the tumor microenvironment could open doors for combination with immune checkpoint inhibitors.

Advanced Drug Delivery Systems for Optimized Efficacy

The physicochemical properties of this compound will dictate the need for advanced drug delivery systems to optimize its therapeutic efficacy. Challenges such as poor solubility or off-target toxicity can be addressed through innovative formulation strategies.

Potential drug delivery systems that could be explored include:

Lipid-based Nanoparticles: Liposomes and solid lipid nanoparticles can encapsulate the compound, improving its solubility and bioavailability while potentially reducing systemic toxicity.

Polymeric Micelles: These can be engineered to target specific tissues or cells, thereby increasing the local concentration of the drug at the site of action.

Drug Conjugates: Covalently linking the compound to a targeting moiety, such as an antibody or a peptide, can facilitate its delivery to specific cell types.

Addressing Research Gaps and Unanswered Questions in the Field

Despite its potential, there are significant research gaps that need to be addressed to fully understand the therapeutic utility of this compound. Key unanswered questions include:

Mechanism of Action: The precise molecular targets and signaling pathways through which the compound exerts its biological effects are yet to be elucidated.

Pharmacokinetic and Pharmacodynamic Profiles: Comprehensive studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound, as well as its dose-response relationship.

In Vivo Efficacy: While in vitro studies may show promise, the efficacy of the compound in relevant animal models of disease needs to be established.

Translational Research and Preclinical Development Prospects

The journey of this compound from a promising chemical entity to a clinically approved therapeutic agent will require a robust translational research and preclinical development program.

The key stages in this process will involve:

Lead Optimization: Systematically modifying the lead compound to improve its drug-like properties.

In Vitro and In Vivo Toxicology Studies: A thorough evaluation of the compound's safety profile in preclinical models.

Development of a Scalable Synthesis Process: Ensuring that the compound can be produced in sufficient quantities and at a high purity for clinical trials.

The following table summarizes the key milestones in the preclinical development of this compound:

| Development Stage | Key Activities | Desired Outcome |

| Discovery and Lead Identification | Synthesis and initial biological screening | Identification of a potent and selective lead compound |

| Lead Optimization | SAR studies, chemical modifications | Improved efficacy, selectivity, and pharmacokinetic properties |

| In Vitro Pharmacology | Mechanism of action studies, cell-based assays | Understanding of the compound's biological activity |

| In Vivo Pharmacology | Efficacy studies in animal models of disease | Demonstration of therapeutic potential in a living organism |

| Preclinical Safety and Toxicology | Acute and chronic toxicity studies, genotoxicity assays | Establishment of a safe dose range for human studies |

| Chemistry, Manufacturing, and Controls (CMC) | Process development, formulation, analytical methods | Production of a stable and well-characterized drug product |

Q & A

Basic Research Questions

Q. What experimental design considerations are critical for synthesizing 3-chloro-N-(naphthalen-2-yl)propanamide?

- Methodological Answer : The synthesis typically involves reacting 2-naphthylamine with 3-chloropropanoyl chloride under anhydrous conditions. Key steps include:

- Using a base (e.g., triethylamine) to neutralize HCl byproducts .

- Solvent selection (e.g., dichloromethane or THF) to maintain reaction homogeneity.

- Monitoring reaction progress via TLC or HPLC to optimize yield .

- Data Table :

| Parameter | Condition | Yield (%) | Reference |

|---|---|---|---|

| Solvent | Dichloromethane | 78 | |

| Base | Triethylamine | 85 | |

| Temp. | 0°C → Room Temp. | 72 |

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR identify aromatic protons (δ 7.2–8.5 ppm) and the amide carbonyl (δ ~165 ppm) .

- HPLC : Assess purity (>95%) using a C18 column with UV detection at 254 nm .

- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS: [M+H]⁺ at m/z 260.1) .

Advanced Research Questions

Q. How can hydrogen bonding patterns in the crystal structure of this compound be analyzed?

- Methodological Answer :

- Perform X-ray crystallography using SHELX software for refinement .

- Identify N–H···O and C–H···O interactions via Mercury or OLEX2 visualization tools.

- Calculate hydrogen bond lengths (e.g., N–H···O: ~2.1 Å) and angles (e.g., ~160°) .

- Data Table :

| Interaction | Distance (Å) | Angle (°) |

|---|---|---|

| N–H···O | 2.08 | 158 |

| C–H···O | 2.35 | 145 |

Q. How can discrepancies in reported biological activities of similar chloro-propanamides be resolved?

- Methodological Answer :

- Comparative SAR Studies : Modify substituents (e.g., naphthyl vs. phenyl groups) and test activity against control compounds .

- Dose-Response Assays : Use in vitro models (e.g., microbial growth inhibition) to establish EC₅₀ values .

- Statistical Analysis : Apply ANOVA to evaluate significance of structural variations on bioactivity .

Q. What strategies optimize reaction conditions for higher yields of this compound?

- Methodological Answer :

- DoE (Design of Experiments) : Vary temperature, solvent, and base to identify optimal parameters .

- Continuous Flow Chemistry : Enhance scalability and reduce side reactions in industrial settings .

- Byproduct Monitoring : Use GC-MS to detect impurities and adjust stoichiometry .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the reactivity of chloro-propanamides in nucleophilic substitution reactions?

- Methodological Answer :

- Replicate Studies : Repeat reactions under identical conditions (e.g., solvent, catalyst) to verify reproducibility .

- Computational Modeling : Use DFT calculations to predict reactivity differences based on electronic effects (e.g., substituent electron-withdrawing/-donating groups) .

- Cross-Validation : Compare results with structurally analogous compounds (e.g., 3-chloro-N-(4-fluorophenyl)propanamide) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.